Phosphorocyanatidic dichloride Phosphorocyanatidic dichloride
Brand Name: Vulcanchem
CAS No.: 4743-41-3
VCID: VC19733192
InChI: InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4
SMILES:
Molecular Formula: CCl2NO2P
Molecular Weight: 159.89 g/mol

Phosphorocyanatidic dichloride

CAS No.: 4743-41-3

Cat. No.: VC19733192

Molecular Formula: CCl2NO2P

Molecular Weight: 159.89 g/mol

* For research use only. Not for human or veterinary use.

Phosphorocyanatidic dichloride - 4743-41-3

Specification

CAS No. 4743-41-3
Molecular Formula CCl2NO2P
Molecular Weight 159.89 g/mol
IUPAC Name dichlorophosphoryl cyanate
Standard InChI InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4
Standard InChI Key DFENTPZMQILDDZ-UHFFFAOYSA-N
Canonical SMILES C(#N)OP(=O)(Cl)Cl

Introduction

Synthesis and Manufacturing

Historical Synthesis Method

The original synthesis involves the condensation of ethyl carbamate (NH₂COOCH₂CH₃) with phosphorus pentachloride (PCl₅) at elevated temperatures :

NH2COOCH2CH3+PCl5Cl2P(O)NCO+C2H5Cl+2HCl\text{NH}_2\text{COOCH}_2\text{CH}_3 + \text{PCl}_5 \rightarrow \text{Cl}_2\text{P(O)NCO} + \text{C}_2\text{H}_5\text{Cl} + 2\text{HCl}

Key parameters include gradual heating from 10°C to 80°C over 5.5 hours to mitigate exothermic side reactions. The product is distilled under reduced pressure (50 mmHg), yielding an 87.5% pure fraction with a boiling point of 64–66°C .

Modern Adaptations

Contemporary methods focus on improving yield and purity. For instance, substituting SbF₃ for PCl₅ enables the preparation of fluorinated analogs like POF₂NCO, which are less prone to decomposition .

Physical and Chemical Properties

Structural Characteristics

Phosphorocyanatidic dichloride adopts a tetrahedral geometry around phosphorus, with the isocyanate group occupying one apical position (Figure 1). Spectroscopic data (e.g., 31P^{31}\text{P} NMR) confirm the presence of a deshielded phosphorus center due to electron-withdrawing groups .

Table 1: Physicochemical Properties of Cl₂P(O)NCO

PropertyValue
Molecular weight193.88 g/mol
Boiling point64–66°C (50 mmHg)
Density (d420d_4^{20})1.5899 g/cm³
Refractive index (nD20n_D^{20})1.3381
Elemental analysisP: 19.4%; Cl: 44.4%; N: 8.75%

Stability and Decomposition

The compound decomposes upon prolonged storage at room temperature, releasing HCl and forming polymeric by-products. Distillation at atmospheric pressure accelerates degradation, necessitating vacuum purification .

Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The chlorine atoms in Cl₂P(O)NCO are susceptible to substitution by alkoxy, amino, and thiol groups:

Reaction with Alcohols

Treatment with alcohols (ROH) yields carbamatophosphorodichloridates:

Cl2P(O)NCO+2ROH(RO)2P(O)NCO+2HCl\text{Cl}_2\text{P(O)NCO} + 2\text{ROH} \rightarrow (\text{RO})_2\text{P(O)NCO} + 2\text{HCl}

Phenol derivatives exhibit higher stability due to resonance stabilization of the aryloxy groups .

Reaction with Amines

Primary amines (RNH₂) produce ureidophosphorodichloridates:

Cl2P(O)NCO+2RNH2(RNH)2P(O)NCO+2HCl\text{Cl}_2\text{P(O)NCO} + 2\text{RNH}_2 \rightarrow (\text{RNH})_2\text{P(O)NCO} + 2\text{HCl}

Secondary amines undergo similar reactions but require elevated temperatures .

Fluorination Pathways

Halogen exchange with SbF₃ converts Cl₂P(O)NCO to POF₂NCO, a more stable analog with a boiling point of 68.5°C . This derivative retains the isocyanate group, enabling further functionalization.

Applications in Organophosphorus Chemistry

Precursor to Fluorinated Derivatives

POF₂NCO, synthesized from Cl₂P(O)NCO, serves as a polyfunctional reagent for introducing fluorinated phosphates into organic frameworks. These compounds are valued in agrochemical and pharmaceutical research for their metabolic stability .

Carbamate and Urea Linkages

Derivatives containing carbamate or urea moieties find use as enzyme inhibitors and polymer crosslinkers. For example, ethyl carbamatophosphorodifluoridate ([C₂H₅O]₂P(O)NCOF₂) has been explored as a cholinesterase inhibitor .

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